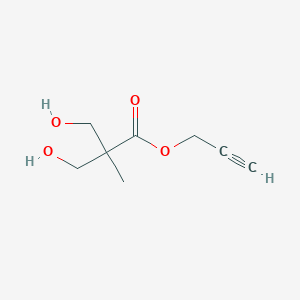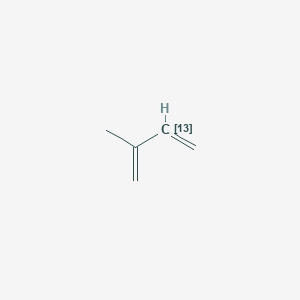
Isoprene-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoprene-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second carbon position of isoprene. Isoprene, also known as 2-methyl-1,3-butadiene, is a volatile organic compound that is a key building block in the production of synthetic rubber and other polymers. The incorporation of carbon-13 makes this compound particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isoprene-2-13C typically involves the incorporation of carbon-13 labeled precursors in the chemical synthesis of isoprene. One common method is the catalytic dimerization of carbon-13 labeled acetylene to form 1,3-butadiene, followed by methylation to produce this compound. The reaction conditions often involve the use of catalysts such as palladium or nickel and require precise control of temperature and pressure to ensure the incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the large-scale synthesis of carbon-13 labeled precursors, followed by their conversion to this compound using established chemical synthesis routes. The production process must adhere to strict quality control measures to ensure the purity and isotopic enrichment of the final product.
化学反応の分析
Types of Reactions: Isoprene-2-13C undergoes various chemical reactions, including:
Oxidation: Isoprene can be oxidized to form a variety of products, including formaldehyde, glyoxal, and methacrolein.
Reduction: Reduction reactions can convert isoprene to isopentane or other saturated hydrocarbons.
Substitution: Isoprene can undergo substitution reactions, such as halogenation, to form compounds like 2-chloro-2-methyl-1,3-butadiene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ozone (O3), hydroxyl radicals (OH), and nitrogen oxides (NOx).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Formaldehyde, glyoxal, methacrolein.
Reduction: Isopentane.
Substitution: 2-chloro-2-methyl-1,3-butadiene.
科学的研究の応用
Isoprene-2-13C is widely used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and chemical reactions. Some key applications include:
NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectroscopy, making it useful for studying the structure and dynamics of organic molecules.
Metabolic Studies: this compound is used to trace metabolic pathways in biological systems, helping to elucidate the fate of isoprene in various organisms.
Environmental Studies: The compound is used to study the atmospheric chemistry of isoprene and its role in the formation of secondary organic aerosols.
Polymer Science: this compound is used to investigate the polymerization mechanisms and properties of synthetic rubber and other polymers.
作用機序
The mechanism of action of Isoprene-2-13C in various applications depends on its chemical and physical properties. In NMR spectroscopy, the carbon-13 isotope provides a unique signal that allows for the detailed analysis of molecular structures. In metabolic studies, this compound is incorporated into metabolic pathways, where its fate can be tracked using mass spectrometry or NMR. The compound’s reactivity in chemical reactions is influenced by the presence of the carbon-13 isotope, which can affect reaction kinetics and product distribution.
類似化合物との比較
Isoprene-2-13C can be compared to other isotopically labeled compounds and similar isoprenoid compounds:
Isoprene-1-13C: Similar to this compound but with the carbon-13 isotope at the first carbon position. Used in similar applications but may provide different insights due to the position of the isotope.
Isoprene-3-13C: Carbon-13 isotope at the third carbon position. Used for specific studies where the position of the isotope is critical.
Isoprene-4-13C: Carbon-13 isotope at the fourth carbon position. Provides unique information in studies of isoprene metabolism and polymerization.
Other Isoprenoids: Compounds such as limonene, myrcene, and farnesene, which are also derived from isoprene units and have similar chemical properties but different applications and biological roles.
This compound stands out due to its specific labeling, which allows for precise studies of its behavior in various chemical and biological systems.
特性
分子式 |
C5H8 |
|---|---|
分子量 |
69.11 g/mol |
IUPAC名 |
2-methyl(313C)buta-1,3-diene |
InChI |
InChI=1S/C5H8/c1-4-5(2)3/h4H,1-2H2,3H3/i4+1 |
InChIキー |
RRHGJUQNOFWUDK-AZXPZELESA-N |
異性体SMILES |
CC(=C)[13CH]=C |
正規SMILES |
CC(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)



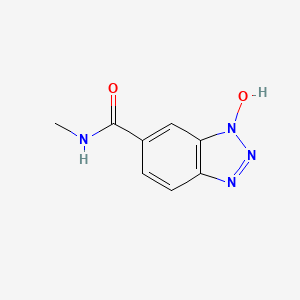
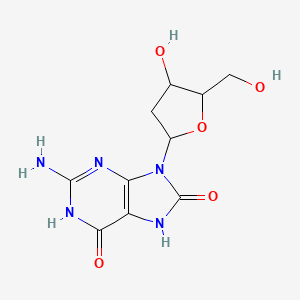
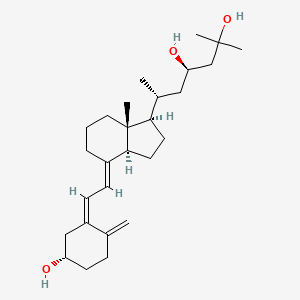



![[13C8]-Nifedipine](/img/structure/B12058222.png)

